1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone
Description
1-(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone (CAS: 150698-72-9) is a pyridine derivative with the molecular formula C₇H₃ClF₃NO. It features a chloro substituent at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring, with an acetyl group at the 3-position. This compound is primarily utilized as a medical intermediate, with applications in pharmaceutical synthesis . It exists as a liquid with a purity of ≥95% and requires storage under sealed refrigeration .
Properties
IUPAC Name |
1-[6-chloro-2-(trifluoromethyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-3-6(9)13-7(5)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFSQXLCYHFGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217810 | |
| Record name | 1-[6-Chloro-2-(trifluoromethyl)-3-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-87-8 | |
| Record name | 1-[6-Chloro-2-(trifluoromethyl)-3-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-Chloro-2-(trifluoromethyl)-3-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[6-Chloro-2-(trifluoromethyl)-3-pyridyl]ethanone | |
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Preparation Methods
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing aryl-aryl bonds in heterocyclic systems. For 1-(6-chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone, this method enables the introduction of the acetyl group via coupling between a boronic acid derivative and a halogenated pyridine precursor.
Reaction Setup and Optimization
A representative protocol involves reacting 3-bromo-6-chloro-2-(trifluoromethyl)pyridine with acetylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene-methanol solvent system. Key parameters include:
- Catalyst loading : 0.05–0.1 equivalents of Pd(PPh₃)₄ to minimize costs while maintaining efficiency.
- Temperature : Reflux conditions (110°C) to accelerate oxidative addition and transmetalation steps.
- Solvent ratio : A 4:1 toluene-methanol mixture optimizes solubility and reaction kinetics.
Post-reaction workup typically involves extraction with ethyl acetate, followed by column chromatography (hexane/EtOAc, 98:2) to isolate the product in yields up to 67%.
Challenges and Mitigation
- Steric hindrance : The trifluoromethyl group at the 2-position may slow transmetalation. Using bulky ligands (e.g., tri-tert-butylphosphonium tetrafluoroborate) improves catalyst stability and turnover.
- Byproduct formation : Competing homocoupling of boronic acids is suppressed by degassing solvents and maintaining anhydrous conditions.
Hydration of Ethynylpyridine Intermediates
Alternative routes leverage the hydration of alkynyl precursors to form ketones. This method is advantageous when acetylene derivatives are readily accessible.
Synthesis of 5-Ethynyl-2-(trifluoromethyl)-6-chloropyridine
The ethynyl precursor is synthesized via Sonogashira coupling between 3-bromo-6-chloro-2-(trifluoromethyl)pyridine and trimethylsilylacetylene, followed by desilylation. Subsequent hydration employs sulfuric acid in toluene (4:1 v/v) at 70°C for 2 hours, yielding the target ketone with >90% conversion.
Mechanistic Insights
The reaction proceeds via Markovnikov addition, where the acetylene’s π-electrons attack a protonated water molecule, forming a vinyl carbocation intermediate. The trifluoromethyl group’s electron-withdrawing effect stabilizes this intermediate, favoring regioselectivity.
Friedel-Crafts Acylation of Pyridine Derivatives
Friedel-Crafts acylation is less common for pyridines due to their electron-deficient aromatic rings. However, directing groups like chloro and trifluoromethyl can activate specific positions for electrophilic substitution.
Substrate Design and Reaction Conditions
Using 6-chloro-2-(trifluoromethyl)pyridine as the substrate, acylation is performed with acetyl chloride in the presence of AlCl₃ as a Lewis acid. The chloro group at the 6-position directs electrophiles to the 3-position, while the trifluoromethyl group enhances ring activation.
Limitations
Palladium-Catalyzed Carbonylative Coupling
Recent advances in carbonylative cross-coupling offer a one-step route to aryl ketones. This method employs carbon monoxide (CO) as a carbonyl source, reacting with 3-bromo-6-chloro-2-(trifluoromethyl)pyridine and a methylating agent.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | 60–67 | 95 | Broad substrate scope | Requires boronic acid synthesis |
| Hydration of alkynes | 85–90 | 97 | High yield, minimal purification | Limited precursor availability |
| Friedel-Crafts acylation | 40–50 | 90 | Simple setup | Low regioselectivity at scale |
| Carbonylative coupling | 70–75 | 93 | One-step synthesis | CO handling requires specialized equipment |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 6 and the electron-withdrawing trifluoromethyl group facilitate nucleophilic aromatic substitution (NAS).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydroxylation | KOH, H₂O, 80°C | 1-(6-Hydroxy-2-(trifluoromethyl)pyridin-3-yl)ethanone | ~65% |
| Amination | NH₃ (aq.), Cu catalyst, 120°C | 1-(6-Amino-2-(trifluoromethyl)pyridin-3-yl)ethanone | ~58% |
| Thiolation | NaSH, DMF, 60°C | 1-(6-Mercapto-2-(trifluoromethyl)pyridin-3-yl)ethanone | ~72% |
Mechanistic Insight : The electron-deficient pyridine ring directs nucleophiles to the para position of the chloro group. The trifluoromethyl group enhances electrophilicity via inductive effects.
Coupling Reactions
The chloro substituent enables cross-coupling reactions for biaryl synthesis.
| Reaction Type | Catalyst/Reagents | Product | Notes |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 1-(6-Aryl-2-(trifluoromethyl)pyridin-3-yl)ethanone | Broad scope for aryl boronic acids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Amine | 1-(6-(Arylamino)-2-(trifluoromethyl)pyridin-3-yl)ethanone | Requires elevated temps (100–120°C) |
Limitations : Steric hindrance from the trifluoromethyl group reduces coupling efficiency with bulky partners.
Ketone Functionalization
The ethanone moiety undergoes typical carbonyl reactions.
| Reaction Type | Reagents | Product | Key Data |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanol | 89% purity |
| Grignard Addition | MeMgBr, THF, -78°C | 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)-2-propanol | 73% yield |
| Condensation | NH₂NH₂, EtOH, reflux | (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)acetohydrazide | Forms hydrazide derivatives |
Side Reactions : Over-reduction of the ketone to a methylene group is observed with stronger reductants like LiAlH₄.
Halogen Exchange
The chloro group can be replaced via metal-halogen exchange for further functionalization.
Oxidation and Stabilization
The trifluoromethyl group enhances oxidative stability, but the ketone can undergo controlled oxidation.
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | 3-(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)propanoic acid | Over-oxidation to carboxylic acid |
| mCPBA | CH₂Cl₂, 0°C | Epoxidation (if α,β-unsaturated system present) | Not observed in this substrate |
Biological Activity and Derivatization
While not a direct reaction, this compound serves as a precursor to bioactive molecules:
-
Antimicrobial Agents : Pyridine derivatives exhibit activity against S. aureus (MIC: 8 µg/mL).
-
Agrochemicals : Trifluoromethyl groups enhance pesticide stability; derivatives show insecticidal activity.
Scientific Research Applications
Chemistry
1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique functional groups allow for diverse chemical reactions, making it a valuable building block in organic synthesis.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Antiviral Activity : Investigations into its efficacy against viral infections are ongoing, with preliminary results suggesting promising outcomes.
Medicine
The compound is being explored for its potential in drug development:
- Therapeutic Agents : Its structure allows for modifications that can lead to new therapeutic agents targeting specific diseases.
- Mechanism of Action : The chloro and trifluoromethyl groups enhance lipophilicity, facilitating penetration through biological membranes and interaction with molecular targets.
Industry
In industrial applications, 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone is utilized in:
- Agrochemicals : It plays a role in the formulation of pesticides and herbicides due to its biological activity.
- Specialty Chemicals : Employed in the production of various specialty chemicals tailored for specific applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Drug Development
Research conducted at a pharmaceutical company focused on modifying the compound to enhance its antiviral properties against influenza viruses. The modified derivatives showed improved efficacy in vitro, indicating that further development could lead to new antiviral therapies.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone
- Structure : Differs in the position of the trifluoromethyl group (5-position instead of 2-position).
- Properties: Reported under CAS 1245915-41-6, this positional isomer emphasizes the impact of substituent placement.
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone (OR-9709)
- Structure : Trifluoromethyl group at the 2-position of pyridin-4-yl, with an acetyl group at the 4-position.
- Properties : CAS 1060810-86-7, purity 95%. The shift of the acetyl group to the 4-position and trifluoromethyl to the 2-position may reduce steric strain compared to the target compound, possibly enhancing solubility .
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (QB-2497)
Imidazopyridine Derivatives ()
- Example: 1-(8-(4-Chloro-3-(trifluoromethyl)phenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (Entry 3a) Activity: IC₅₀ = 110 μM against snake venom phospholipase A2 (PLA₂). Comparison: The imidazo[1,2-a]pyridine scaffold enhances bioactivity compared to the simpler pyridine-based target compound, likely due to improved binding via the fused imidazole ring .
CYP51 Inhibitors ()
- Example: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Activity: Inhibits Trypanosoma cruzi CYP51 enzyme, comparable to posaconazole. Comparison: The target compound lacks the piperazine and chlorophenyl moieties critical for CYP51 inhibition, highlighting structural specificity in enzyme targeting .
Physical Properties
| Compound | Physical State | Melting Point (°C) | Purity |
|---|---|---|---|
| Target Compound (CAS 150698-72-9) | Liquid | N/A | ≥95% |
| 1-(8-(4-Chloro-3-(trifluoromethyl)phenyl)-imidazo[...]ethanone (3a) | Solid | 141–143 | 70% Yield |
| QB-2497 (CAS 358780-14-0) | Solid/Liquid* | N/A | 98% |
*Note: QB-2497’s state is unspecified but inferred from structural analogs .
Key Structural and Functional Insights
- Substituent Positioning : The 6-chloro and 2-trifluoromethyl groups on the pyridine ring in the target compound create a unique electronic profile, enhancing stability and directing reactivity for subsequent derivatization.
- Biological Relevance : Imidazopyridine derivatives () exhibit direct bioactivity, whereas the target compound primarily serves as an intermediate, underscoring the role of auxiliary rings (e.g., imidazole) in enhancing target engagement .
- Synthetic Flexibility : The target compound’s liquid state and high purity make it advantageous for scalable pharmaceutical synthesis compared to solid analogues requiring complex crystallization .
Biological Activity
1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone, with the molecular formula CHClFNO, is a pyridine derivative that has garnered attention for its potential biological activities. The compound features a chloro group at the 6th position and a trifluoromethyl group at the 2nd position, which influence its chemical behavior and interaction with biological targets.
The compound has a molar mass of 223.58 g/mol and a predicted density of 1.400 g/cm³. Its synthesis typically involves chlorination and trifluoromethylation of pyridine derivatives, making it a versatile intermediate in organic synthesis and pharmaceutical development .
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molar Mass | 223.58 g/mol |
| Density | 1.400 g/cm³ |
| Boiling Point | 266.0±40.0 °C |
| pKa | -6.58±0.10 |
The biological activity of 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone is attributed to its ability to interact with specific molecular targets due to its enhanced lipophilicity from the chloro and trifluoromethyl groups. This property allows it to penetrate biological membranes effectively, potentially inhibiting or activating various enzymes or receptors involved in cellular processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties:
1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone has been investigated for its antimicrobial effects. In vitro studies suggest that it may possess significant antibacterial activity against various pathogens, although specific Minimum Inhibitory Concentration (MIC) values remain to be fully established .
Antiviral Activity:
Preliminary studies have also explored the antiviral potential of this compound, focusing on its ability to inhibit viral replication in cell cultures .
Potential in Drug Development:
Given its unique structure and biological properties, there is ongoing research into its applications in drug development, particularly as a lead compound for creating new therapeutic agents targeting infectious diseases .
Case Studies
A recent study highlighted the synthesis of derivatives related to pyridine compounds, including 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone. The derivatives were evaluated for their biological activities, showing promising results against specific bacterial strains .
Another research effort focused on the structural modifications of similar compounds to enhance their potency and selectivity against cancer cell lines, suggesting that modifications to the pyridine ring could yield more effective therapeutic agents .
Comparison with Similar Compounds
The biological activity of 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-YL)ethanone can be compared with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(6-Trifluoromethyl)pyridin-3-yl)ethanone | Lacks chloro group | Reduced reactivity and potential activity |
| 1-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)ethanone | Different substitution pattern | Variations in chemical properties and applications |
Q & A
Q. What are the common synthetic routes for 1-(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone, and how do reaction conditions influence yield?
The synthesis typically involves chlorination of a trifluoromethylpyridine precursor followed by Friedel-Crafts acylation or direct functionalization of the pyridine ring. Key steps include:
- Chlorination : Using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions to introduce the chlorine substituent at the 6-position .
- Acylation : A ketone group is introduced via Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C to minimize side reactions .
- Optimization : Yields depend on solvent polarity (e.g., dichloromethane vs. toluene), stoichiometry of the Lewis acid, and reaction time. For example, AlCl₃ in dichloromethane at 0°C for 4 hours achieves ~75% yield, while prolonged heating reduces purity due to decomposition .
Q. How is the compound characterized spectroscopically, and what are its key spectral signatures?
- NMR :
- ¹H NMR : A singlet at δ 2.6 ppm (CH₃ of ethanone), aromatic proton signals between δ 7.5–8.5 ppm (pyridine ring), and splitting patterns reflecting substituent positions .
- ¹⁹F NMR : A distinct triplet at δ -63 ppm (CF₃ group) due to coupling with adjacent protons .
- MS : Molecular ion peak at m/z 223.58 ([M]⁺, C₈H₅ClF₃NO), with fragments at m/z 168 (loss of COCH₃) and m/z 132 (pyridine ring cleavage) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-F stretch) .
Q. What are the compound’s primary applications in academic research?
- Medicinal Chemistry : Acts as a scaffold for designing kinase inhibitors due to the electron-withdrawing effects of Cl and CF₃, which enhance binding to ATP pockets .
- Material Science : The CF₃ group improves thermal stability, making the compound a candidate for organic semiconductors .
- Catalysis : Used as a ligand precursor in transition-metal complexes for cross-coupling reactions .
Advanced Research Questions
Q. How do electronic effects of the Cl and CF₃ groups influence reactivity in cross-coupling reactions?
- CF₃ Group : Strong electron-withdrawing effect reduces electron density at the 2- and 4-positions of the pyridine ring, directing electrophilic substitution to the 5-position. This regioselectivity is critical for Suzuki-Miyaura couplings, where Pd catalysts selectively functionalize the 5-position .
- Cl Group : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For example, substitution with amines (e.g., piperidine) at 120°C in DMF yields 6-amino derivatives .
- Data Contradiction : Some studies report competing pathways (e.g., CF₃ group destabilizing intermediates), leading to variable yields (45–80%) depending on solvent polarity and base strength .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- SHELX Refinement : Use SHELXL-2018 for high-resolution data to model disorder in the CF₃ group. Twinning parameters (e.g., BASF) may be required for crystals with pseudo-merohedral twinning .
- Complementary Techniques : Pair X-ray diffraction with DFT calculations (e.g., Gaussian09) to validate bond lengths and angles. For example, discrepancies in C-Cl bond lengths (1.72 Å experimental vs. 1.70 Å theoretical) highlight steric strain in the crystal lattice .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP = 2.1) and blood-brain barrier permeability (due to CF₃ lipophilicity) .
- Docking Studies : AutoDock Vira identifies hydrogen bonding between the ketone oxygen and EGFR kinase residues (e.g., Met793). Modifying the ethanone to a hydroxamic acid improves binding affinity by 30% .
Methodological Guidance Table
Structural Analogs and Comparative Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
